2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
Overview
Description
2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is an organic compound characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a 1-methyl-ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine typically involves the reaction of 3,5-dimethylphenol with an appropriate alkylating agent, followed by amination. One common method involves the use of 1-bromo-2-methylpropane as the alkylating agent, which reacts with 3,5-dimethylphenol in the presence of a base such as potassium carbonate to form 2-(3,5-dimethylphenoxy)-1-methylpropane. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxy derivatives .
Scientific Research Applications
2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine involves its interaction with specific molecular targets and pathways. The compound may act on cellular receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenoxy)methyl]oxirane
- 2-(3,5-Dimethylphenoxy)ethanol
- 6-chloro-3-[3-(4-chloro-3,5-dimethyl-phenoxy)propyl]-1H-indole-2-carboxylic acid
Uniqueness
2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(3,5-dimethylphenoxy)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-4-9(2)6-11(5-8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLCQNGJZJXXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415453 | |
Record name | 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117322-93-7 | |
Record name | 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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